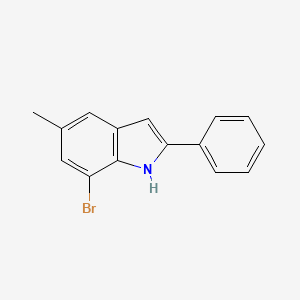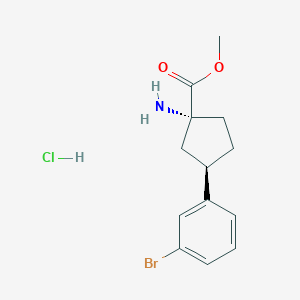
Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentane ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the cyclopentane ring.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a bromine atom is added to the phenyl ring.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol to form an ester.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate: This compound differs in the position of the bromine atom on the phenyl ring.
Uniqueness
Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H17BrClNO2 |
|---|---|
Molekulargewicht |
334.63 g/mol |
IUPAC-Name |
methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)6-5-10(8-13)9-3-2-4-11(14)7-9;/h2-4,7,10H,5-6,8,15H2,1H3;1H/t10-,13-;/m1./s1 |
InChI-Schlüssel |
WJJMTROCTQKSCL-HTMVYDOJSA-N |
Isomerische SMILES |
COC(=O)[C@]1(CC[C@H](C1)C2=CC(=CC=C2)Br)N.Cl |
Kanonische SMILES |
COC(=O)C1(CCC(C1)C2=CC(=CC=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
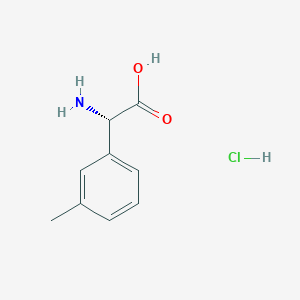
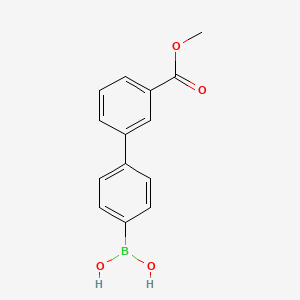
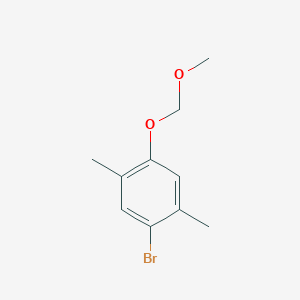

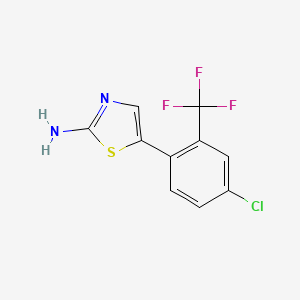
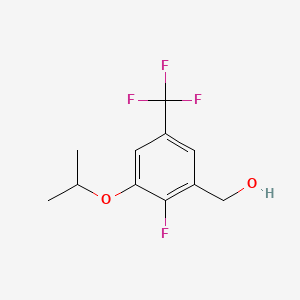

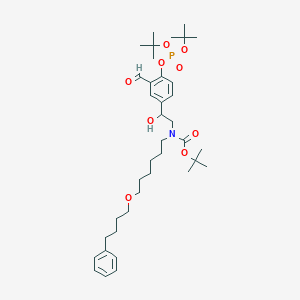
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
